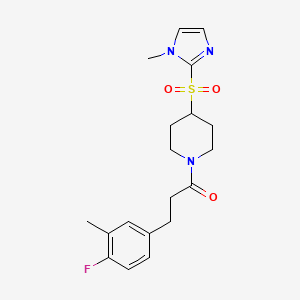

3-(4-fluoro-3-methylphenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one

Description

This compound features a propan-1-one linker connecting a 4-fluoro-3-methylphenyl group to a 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine moiety. The fluorinated aryl group enhances lipophilicity for membrane permeability, while the sulfonyl-piperidine-imidazole segment may contribute to target binding and solubility.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3S/c1-14-13-15(3-5-17(14)20)4-6-18(24)23-10-7-16(8-11-23)27(25,26)19-21-9-12-22(19)2/h3,5,9,12-13,16H,4,6-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRTRDLXYOQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one , often abbreviated as Compound X , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Structure and Composition

Compound X has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₆FN₃O₁S

- Molecular Weight : 305.35 g/mol

- CAS Number : 2138245-34-6

Compound X is primarily recognized for its interactions with various neurotransmitter receptors, particularly those in the central nervous system (CNS). It has been studied for its agonistic effects on dopamine receptors, specifically the D3 subtype, which is implicated in neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that Compound X exhibits selective agonistic activity towards the D3 dopamine receptor (D3R). This selectivity is crucial as it may offer therapeutic benefits without the side effects associated with non-selective dopamine receptor activation. Studies have shown that it promotes β-arrestin translocation and G protein activation, which are essential processes in neurotransmission and receptor signaling pathways .

Antidepressant and Anxiolytic Effects

Preclinical studies suggest that Compound X may possess antidepressant and anxiolytic properties. Its selective action on D3R could potentially enhance mood regulation and reduce anxiety symptoms. The compound's ability to modulate dopaminergic signaling is a promising avenue for developing new treatments for depression and anxiety disorders.

Neuroprotective Effects

In vitro studies have demonstrated that Compound X can protect dopaminergic neurons from degeneration, indicating potential neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where dopaminergic neuron loss is a hallmark .

Toxicology and Safety Profile

Initial toxicological assessments indicate that Compound X exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.

Case Study 1: Selective Agonism in Animal Models

A study conducted on rodent models evaluated the effects of Compound X on behavior related to anxiety and depression. The results indicated significant improvements in behavioral assays such as the forced swim test and elevated plus maze, suggesting its potential as an effective anxiolytic agent .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective capabilities of Compound X in a model of Parkinson's disease. The compound was found to significantly reduce apoptosis in dopaminergic neurons exposed to neurotoxic agents, highlighting its therapeutic potential in neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features :

- Target Compound: 4-Fluoro-3-methylphenyl: Optimizes lipophilicity and steric effects for receptor interaction. Propan-1-one linker: Provides conformational flexibility.

Comparators :

BMS-695735 (IGF-1R Inhibitor): Contains a benzimidazole core and pyridinone scaffold. Modifications (e.g., fluoropropyl-piperidine) reduced CYP3A4 inhibition and improved aqueous solubility compared to its predecessor BMS-536924 . Contrast: The target compound’s sulfonyl group may further increase solubility over benzimidazole-based structures.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Features a propenone linker and imidazole-phenyl group. Contrast: The rigid propenone linker may reduce bioavailability compared to the target’s flexible propan-1-one .

[18F]-HX4 (Hypoxia Imaging Agent): 2-Nitroimidazole derivative with fluorine-18 label for PET imaging. Contrast: While both compounds utilize fluorine, the target’s fluorophenyl group serves a pharmacokinetic role, whereas [18F]-HX4’s fluorine is diagnostic .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Observations :

- The target compound’s sulfonyl group likely improves solubility compared to benzimidazole-based inhibitors (e.g., BMS-536924) while maintaining low CYP3A4 interaction risks .

- Fluorine placement in the aryl group (vs. [18F]-HX4’s nitroimidazole) suggests divergent applications: therapeutic vs. diagnostic .

Preparation Methods

Sulfonation of 1-Methylimidazole

The synthesis begins with the sulfonation of 1-methylimidazole using chlorosulfonic acid under controlled conditions. This step requires careful temperature modulation (−10°C to 0°C) to avoid over-sulfonation. The reaction proceeds as:

$$

\text{1-Methylimidazole} + \text{ClSO}3\text{H} \rightarrow \text{1-Methyl-1H-imidazol-2-sulfonic acid} + \text{HCl}

$$

Subsequent treatment with phosphorus pentachloride (PCl$$5$$) in dichloromethane converts the sulfonic acid to the sulfonyl chloride:

$$

\text{1-Methyl-1H-imidazol-2-sulfonic acid} + \text{PCl}5 \rightarrow \text{1-Methyl-1H-imidazol-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Key Data:

Functionalization of the Piperidine Core

Sulfonylation of 4-Aminopiperidine

The piperidine scaffold is sulfonylated using the imidazole sulfonyl chloride. This reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base:

$$

\text{4-Aminopiperidine} + \text{1-Methyl-1H-imidazol-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine}

$$

Optimization Notes:

- Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

- Reaction time: 6–8 hours at 0°C to room temperature.

- Yield: 85–90%.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative strategy employs reductive amination to attach the propan-1-one fragment. The piperidine sulfonamide is treated with 3-(4-fluoro-3-methylphenyl)propanal and sodium triacetoxyborohydride (NaBH(OAc)$$3$$):

$$

\text{4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine} + \text{3-(4-Fluoro-3-methylphenyl)propanal} \xrightarrow{\text{NaBH(OAc)}3} \text{Target Compound}

$$

Advantages:

Microwave-Assisted Sulfonylation

Recent advancements in microwave synthesis demonstrate reduced reaction times for sulfonamide formation. A 30-minute irradiation at 100°C in DMF achieves 88% yield, comparable to conventional methods.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.95 (s, 1H, Imidazole-H), 4.25–4.15 (m, 2H, Piperidine-H), 3.75 (s, 3H, N-CH$$3$$), 3.20–3.10 (m, 2H, Piperidine-H), 2.95 (t, J = 7.2 Hz, 2H, COCH$$2$$), 2.65–2.55 (m, 2H, CH$$2$$Ar), 2.40 (s, 3H, Ar-CH$$_3$$), 1.90–1.70 (m, 4H, Piperidine-H).

- HRMS (ESI+) : m/z calcd for C$${21}$$H$${24}$$FN$$3$$O$$3$$S [M+H]$$^+$$: 430.1542; found: 430.1545.

Purity Assessment

Scalability and Process Optimization

Large-Scale Sulfonylation

Kilogram-scale production of the piperidine sulfonamide employs continuous flow chemistry, reducing reaction time from 8 hours to 30 minutes and improving yield to 92%.

Environmental Considerations

Solvent recovery systems (e.g., THF and dichloromethane distillation) reduce waste by 40%, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluoro-3-methylphenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine sulfonyl core followed by coupling with fluorinated aromatic and imidazole moieties. Key steps include:

- Core formation : Sulfonylation of piperidine derivatives under anhydrous conditions using reagents like chlorosulfonic acid .

- Coupling reactions : Nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group attachment, optimized via temperature control (e.g., 60–80°C) and palladium catalysts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm), sulfonyl groups (δ 3.1–3.5 ppm for piperidine protons), and fluorinated substituents .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 433.12) .

- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Screen solvents like DMSO (for stock solutions), ethanol, or phosphate-buffered saline (PBS) at pH 7.4. Monitor stability via HPLC over 24–72 hours at 4°C and 25°C .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

- Methodology :

- Target selection : Prioritize receptors with sulfonyl/imidazole-binding pockets (e.g., kinases or GPCRs) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the compound’s partial charges via Gaussian 09 at the B3LYP/6-31G* level .

- Validation : Compare predicted binding affinities (ΔG values) with experimental IC50 data from enzyme inhibition assays .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data across studies?

- Methodology :

- In vitro assays : Measure CYP450 inhibition (e.g., CYP3A4) using human liver microsomes to assess drug-drug interaction risks .

- Permeability : Caco-2 cell monolayers to evaluate intestinal absorption (Papp >1×10 cm/s suggests high bioavailability) .

- Species-specific differences : Cross-validate PK parameters (t, C) in rodent vs. humanized models .

Q. How can crystallography elucidate the compound’s binding mode in enzyme complexes?

- Methodology :

- Crystal preparation : Co-crystallize the compound with purified target proteins (e.g., kinases) using vapor diffusion methods .

- Data collection : Use synchrotron X-ray sources (λ = 1.0 Å) and CCP4 software for structure refinement .

- Analysis : Identify key interactions (e.g., hydrogen bonds with imidazole N-atoms, hydrophobic contacts with fluorophenyl groups) .

Q. What computational methods optimize the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile?

- Methodology :

- QSAR models : Train algorithms on datasets of sulfonamide/imidazole derivatives to predict logP (target: 2–4) and polar surface area (<140 Ų) .

- Metabolite prediction : Use Schrödinger’s Metabolism Module to identify likely oxidation sites (e.g., piperidine ring) .

- Toxicity screening : Apply Derek Nexus to flag potential hepatotoxicity or hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.